Tert-butyl 1-(2-aminoethyl)-3-azabicyclo[3.2.0]heptane-3-carboxylate
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Description
Scientific Research Applications
Scalable Synthesis
An efficient scalable route for synthesizing enantiomerically pure tert-butyl derivatives, emphasizing improvements in synthesis routes using commercially available chiral lactones. This approach highlights the compound's application in producing large quantities for further research and development in organic chemistry and drug discovery Maton et al., 2010.
Molecular Structure Elucidation
Research on tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate elucidates its molecular structure, showcasing the utility of cyclic amino acid esters in structural chemistry. Characterization through NMR spectroscopy and X-ray diffraction analysis reveals its potential in designing novel biomolecules Moriguchi et al., 2014.
Scaffold for Substituted Piperidines
The synthesis of tert-butyl trans-4-ethynyl-3-hydroxypiperidine-1-carboxylate demonstrates the compound's application as a new scaffold for preparing substituted piperidines, underlining its significance in developing pharmacologically active molecules Harmsen et al., 2011.
Building Blocks in Medicinal Chemistry
The compound serves as a precursor in synthesizing conformationally constrained amino acids, highlighting its role in creating peptidomimetics and enhancing the understanding of protein-protein interactions, which is crucial for drug design Hart & Rapoport, 1999.
Aza-Diels-Alder Reactions
Its derivatives are utilized in Aza-Diels-Alder reactions, indicating its importance in asymmetric synthesis and the preparation of bicyclic amino acid derivatives, which are valuable for generating diverse molecular architectures in synthetic organic chemistry Waldmann & Braun, 1991.
Properties
IUPAC Name |
tert-butyl 1-(2-aminoethyl)-3-azabicyclo[3.2.0]heptane-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-8-10-4-5-13(10,9-15)6-7-14/h10H,4-9,14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTGYNVXVMKQZMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCC2(C1)CCN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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